molecular formula C6H7ClN2O2 B081016 2-Chloro-4,6-dimethoxypyrimidine CAS No. 13223-25-1

2-Chloro-4,6-dimethoxypyrimidine

Cat. No. B081016
Key on ui cas rn: 13223-25-1
M. Wt: 174.58 g/mol
InChI Key: PBEKEFWBLFBSGQ-UHFFFAOYSA-N
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Patent
US05053070

Procedure details

1,260 ml of 36% hydrochloric acid were charged in a 5-l four-necked flask and then cooled to 0° C. After 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine were added in small portions into the flask, the resulting mixture was stirred for about 1 hour until the reaction mixture changed into a syrupy form. After the reaction mixture was cooled to -15° C., 260 ml of 159 g (2.3 moles) of NaNO2 in H2O were added dropwise over about 1 hour under vigorous stirring. After completion of the dropwise addition, the resulting mixture was stirred at -15° to -10° C. for additional 1 hour so that the reaction was brought to completion. While the reaction mixture was retained at -5° C., 1.5 l of a 30% aqueous solution of NaOH were charged dropwise so that the reaction mixture was neutralized to pH 7. By filtration under reduced pressure, a clay-like material of a purple color was collected. The target compound was extracted from the clay-like material using 3 l of ethyl acetate. Through the procedure of washing with water, drying over anhydrous sodium sulfate and removal of the solvent, 63 g of bluish crude crystals were obtained. They were crystallized further by silica get chromatography to obtain 60.8 g of white crystals (yield: 29.9%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Name
Quantity
159 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].N[C:3]1[N:8]=[C:7]([O:9][CH3:10])[CH:6]=[C:5]([O:11][CH3:12])[N:4]=1.N([O-])=O.[Na+].[OH-].[Na+]>O>[Cl:1][C:3]1[N:8]=[C:7]([O:9][CH3:10])[CH:6]=[C:5]([O:11][CH3:12])[N:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
180 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)OC)OC
Step Three
Name
Quantity
159 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for about 1 hour until the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to -15° C.
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at -15° to -10° C. for additional 1 hour so that the reaction
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was retained at -5° C.
FILTRATION
Type
FILTRATION
Details
By filtration under reduced pressure
CUSTOM
Type
CUSTOM
Details
a clay-like material of a purple color was collected
EXTRACTION
Type
EXTRACTION
Details
The target compound was extracted from the clay-like material
WASH
Type
WASH
Details
Through the procedure of washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate and removal of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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